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Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical
regulator of intracellular signaling cascades.[1][2] It plays a pivotal role in modulating pathways
such as the Ras/Raf/ERK, PI3K/Akt, and JAK/STAT, thereby influencing cell proliferation,
differentiation, survival, and migration.[1][3] Aberrant SHP2 activity, often resulting from gain-of-
function mutations, is implicated in the pathogenesis of various developmental disorders and
malignancies.[1][2] Consequently, SHP2 has emerged as a compelling therapeutic target in
oncology and other diseases.

SHP836 is an allosteric inhibitor of SHP2, binding to a distinct "tunnel” pocket formed at the
interface of the N-SH2, C-SH2, and PTP domains.[4] This binding stabilizes the auto-inhibited
conformation of SHP2, preventing its activation and subsequent downstream signaling.[4] With
a reported IC50 of 12 uM for the full-length SHP2 protein, SHP836 serves as a valuable tool for
investigating the cellular functions of SHP2.[5][6]

This application note provides detailed protocols for utilizing SHP836 in a variety of cellular
assays to probe its effects on SHP2 target engagement, cell viability, and downstream
signaling pathways.
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ble 1: In Vi | Cellul ity of

Parameter Value Cell Line Reference

Biochemical IC50

12 uM - 5][6
(Full-Length SHP2) H g8
Cellular pERK IC50 ~2.5 uM KYSE-520 [7]
Cellular Thermal Shift

1.9 °C (at 50 uM) HEK293T [81[9]

(ATm)

Table 2: Example Cellular Assay Results with SHP836
Treatment
SHP836

Assay Cell Line ] Result
Concentration

Cell Proliferation 45% inhibition after
RPMI-8226 10 uM
(CCK-8) 48h
) 60% reduction in
Colony Formation NCI-H929 5uM
colony number
] ) 25% increase in
Apoptosis (Annexin V)  KYSE-520 20 uM ]
apoptotic cells
pPERK Levels 70% reduction in
KYSE-520 10 uM _
(Western Blot) pPERK/ERK ratio

Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target
Engagement

This protocol is designed to verify the direct binding of SHP836 to SHP2 within intact cells by
measuring the thermal stabilization of the target protein.
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CETSA Workflow

(Seed and culture cells)
l
(Treat cells with SHP836 or vehicle (DMSO))
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Geat lysate at a temperature gradien)
l
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l
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l
(Analyze SHP2 levels by Western Blot or ELISA)
l
Getermine melting temperature (TmD
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
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Materials:

e Cell line of interest (e.g., HEK293T, KYSE-520)

o Complete cell culture medium

o SHP836 (dissolved in DMSO)

e Vehicle control (DMSO)

o Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Thermal cycler or heating block

e Centrifuge

o SDS-PAGE and Western blotting reagents

e Anti-SHP2 antibody

e Secondary antibody conjugated to HRP

e Chemiluminescent substrate

Protocol:

e Seed cells in a multi-well plate and allow them to adhere overnight.

o Treat cells with the desired concentrations of SHP836 or vehicle (DMSO) for 1-4 hours.

¢ \Wash the cells with ice-cold PBS and harvest them.

e Lyse the cells in lysis buffer on ice for 30 minutes.

» Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

 Aliquot the supernatant into PCR tubes.
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e Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by
cooling at room temperature for 3 minutes.

o Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated
proteins.

o Carefully collect the supernatant containing the soluble protein fraction.
e Analyze the amount of soluble SHP2 in each sample by Western blotting.

e Quantify the band intensities and plot the percentage of soluble SHP2 as a function of
temperature to determine the melting curve and the melting temperature (Tm). An increase
in Tm in the SHP836-treated samples compared to the vehicle control indicates target
engagement.

Cell Proliferation Assay (CCK-8)

This protocol measures the effect of SHP836 on cell viability and proliferation.
Materials:

e Cellline of interest

o Complete cell culture medium

o 96-well plates

e SHP836 (dissolved in DMSO)

¢ Vehicle control (DMSO)

e Cell Counting Kit-8 (CCK-8) reagent

e Microplate reader

Protocol:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
attach overnight.
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Treat the cells with a serial dilution of SHP836 or vehicle control.

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

Add 10 pL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blot Analysis of Downstream Signaling

This protocol assesses the inhibitory effect of SHP836 on the phosphorylation of downstream
targets in the SHP2 signaling pathway, such as ERK.

Simplified SHP2-ERK Signaling Pathway

Dephosphorylates
inhibit it
SHP836 B - Y |
1
|
Receptor Tyrosine
Kinase (RTK)

Click to download full resolution via product page
Caption: Inhibition of the SHP2-ERK signaling pathway by SHP836.
Materials:
e Cell line of interest
o Complete cell culture medium

e SHP836 (dissolved in DMSO)
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e Vehicle control (DMSO)

o Growth factors (e.g., EGF, FGF) if required to stimulate the pathway
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Protein quantification assay (e.g., BCA assay)

o SDS-PAGE and Western blotting reagents

e Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-SHP2, anti-GAPDH (or other loading
control)

e Secondary antibody conjugated to HRP

e Chemiluminescent substrate

Protocol:

e Seed cells and grow them to 70-80% confluency.

e Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.
e Pre-treat the cells with various concentrations of SHP836 or vehicle for 1-4 hours.

o Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) if required.
e Wash the cells with ice-cold PBS and lyse them.

o Determine the protein concentration of the lysates.

o Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

o Block the membrane and incubate with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescent substrate and an imaging system.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

e Quantify the band intensities and normalize the levels of phosphorylated proteins to the total

protein levels.

Troubleshooting

Issue

Possible Cause

Solution

No thermal shift observed in
CETSA

SHP836 concentration is too

low.

Increase the concentration of
SHP836 (up to 50 uM has

been reported).

Insufficient target engagement

in the chosen cell line.

Use a cell line known to be

sensitive to SHP2 inhibition.

Technical issues with the

heating or detection steps.

Verify the accuracy of the
thermal cycler and optimize

Western blot conditions.

High variability in cell

proliferation assay

Uneven cell seeding.

Ensure a single-cell
suspension and proper mixing

before seeding.

Edge effects in the 96-well
plate.

Avoid using the outer wells or
fill them with PBS.

No change in pERK levels

Cell line is not dependent on
SHP2 for ERK activation.

Use a cell line with known RTK
activation (e.g., KYSE-520).

Insufficient stimulation of the

pathway.

Optimize the concentration
and duration of growth factor

stimulation.

SHP836 concentration is too

low.

Perform a dose-response
experiment to determine the

optimal concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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